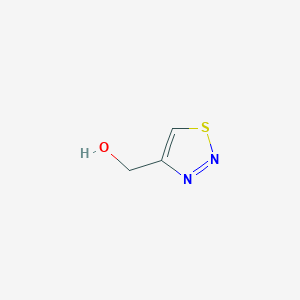

1,2,3-Thiadiazol-4-ylmethanol

説明

Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. derpharmachemica.comijsrtjournal.com These structures are fundamental building blocks in the sciences, forming the core of numerous biologically essential molecules like DNA, vitamins, and hemoglobin. derpharmachemica.com In medicinal chemistry, heterocyclic motifs are of paramount importance, with estimates suggesting they are present in over 90% of all new drugs. ijraset.com Their prevalence stems from their ability to form stable, rigid scaffolds that can be functionalized to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. mdpi.com This versatility allows medicinal chemists to design molecules that can effectively interact with biological targets like enzymes and receptors, leading to therapeutic effects. ijraset.comijnrd.org Consequently, heterocycles are indispensable in the development of pharmaceuticals, agrochemicals, and materials science. ijraset.comisres.org

Overview of Thiadiazole Isomers and Their Unique Characteristics

Thiadiazoles are a specific class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. isres.orgnih.gov The arrangement of these three heteroatoms allows for the existence of four distinct, non-interconvertible constitutional isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgnih.govwikipedia.org This structural diversity gives rise to a rich variety of chemical and physical properties, with each isomeric ring system offering a unique profile for applications in medicine and agriculture. isres.org Among the isomers, the 1,3,4- and 1,2,4-thiadiazoles are the most extensively studied. isres.org However, the 1,2,3-thiadiazole scaffold is a crucial pharmacophore in its own right, found in compounds with a wide range of biological activities. mdpi.com

The four isomers of thiadiazole are defined by the relative positions of their sulfur and two nitrogen atoms in the five-membered ring. This seemingly minor difference in arrangement significantly impacts the electronic distribution, stability, and reactivity of each isomer, making them suitable for different applications.

| Isomer Name | Atom Positions |

| 1,2,3-Thiadiazole | Sulfur at 1, Nitrogens at 2 and 3 |

| 1,2,4-Thiadiazole | Sulfur at 1, Nitrogens at 2 and 4 |

| 1,2,5-Thiadiazole | Sulfur at 1, Nitrogens at 2 and 5 |

| 1,3,4-Thiadiazole | Sulfur at 1, Nitrogens at 3 and 4 |

Table 1: The four constitutional isomers of thiadiazole are distinguished by the positions of the sulfur and nitrogen heteroatoms. wikipedia.orgresearchgate.net

The 1,2,3-thiadiazole ring is a stable, neutral, and aromatic compound. thieme-connect.de Its aromaticity arises from the delocalization of six π-electrons within the five-membered ring, which includes two double bonds and one of the lone pairs of electrons from the sulfur atom. isres.orgwikipedia.org This aromatic character confers considerable thermal stability to the ring system. thieme-connect.de The inductive effect of the heteroatoms results in a relatively high degree of aromaticity and a weakly basic character. isres.org The carbon atoms at positions 4 and 5 are electron-deficient, which makes electrophilic substitution difficult. Conversely, this electron deficiency renders the ring susceptible to nucleophilic attack. thieme-connect.de

Structural Diversity of 1,2,3-Thiadiazole and Related Isomers

Historical Context and Evolution of Research on 1,2,3-Thiadiazoles

The study of thiadiazoles dates back to the late 19th century, with the first 1,3,4-thiadiazole being described by Fischer in 1882. nih.gov Research into the 1,2,3-thiadiazole isomer gained significant momentum with the development of reliable synthetic methods. A pivotal moment in the history of 1,2,3-thiadiazole chemistry was the discovery of the Hurd-Mori synthesis in 1955. wikipedia.orgacs.org This reaction, which involves the cyclization of α-acylhydrazones with thionyl chloride (SOCl₂), provided a versatile and efficient route to substituted 1,2,3-thiadiazoles and remains a cornerstone of their synthesis today. isres.orgmdpi.comwikipedia.org This breakthrough paved the way for extensive exploration of 1,2,3-thiadiazole derivatives and their potential applications. mdpi.com

Research Landscape and Future Directions for 1,2,3-Thiadiazol-4-ylmethanol

The compound this compound is primarily utilized in scientific research as a synthetic intermediate or a building block for creating more complex molecules. scbt.comvulcanchem.com Its structure, featuring a reactive hydroxymethyl (-CH₂OH) group attached to the C4 position of the stable 1,2,3-thiadiazole ring, makes it a valuable precursor in medicinal and agricultural chemistry. mdpi.com

Research has demonstrated its utility in the multi-step synthesis of novel bioactive compounds. For instance, derivatives of (4-methyl-1,2,3-thiadiazol-5-yl)methanol (B70236) serve as key intermediates. core.ac.uk In one synthetic pathway, the methanol (B129727) derivative is obtained via the reduction of its corresponding carboxylate ester. This alcohol is then oxidized to form an aldehyde, which subsequently undergoes a multicomponent reaction (the Ugi four-component reaction) to produce tetrazole-containing 1,2,3-thiadiazole derivatives. mdpi.comcore.ac.uk These final compounds have been evaluated for their potential antiviral activity against the Tobacco Mosaic Virus (TMV). core.ac.uk

Another significant area of research involves using the 1,2,3-thiadiazole core as a scaffold for new agrochemicals, particularly fungicides and plant activators. mdpi.comsemanticscholar.org In a recent study, a series of N-acyl-N-arylalaninates were synthesized using a 1,2,3-thiadiazole carboxylic acid derivative, which is closely related to this compound. semanticscholar.orgresearchgate.net This work aimed to combine the structural features of known fungicides and plant resistance inducers to discover new candidates for crop protection. mdpi.comsemanticscholar.org Several of the synthesized compounds showed moderate antifungal activity against various plant pathogens. mdpi.com

| Precursor/Intermediate | Synthetic Goal | Research Area |

| (4-methyl-1,2,3-thiadiazol-5-yl)methanol | Synthesis of tetrazole-containing 1,2,3-thiadiazoles | Agrochemicals (Antiviral) |

| 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | Synthesis of N-acyl-N-arylalaninates | Agrochemicals (Fungicides) |

| 1,2,3-Thiadiazole derivatives (alcohols, aldehydes) | Synthesis of densely functionalized thiophenes and furans | Synthetic Methodology |

Table 2: Selected research applications demonstrating the role of this compound and its close derivatives as synthetic intermediates. core.ac.uksemanticscholar.orgresearchgate.net

The future for this compound and its related structures lies in its continued application as a versatile building block. mdpi.com Its accessibility and the established reactivity of the 1,2,3-thiadiazole ring make it an attractive starting point for generating libraries of novel compounds for high-throughput screening in drug and pesticide discovery programs. mdpi.comurfjournals.org The ongoing search for new therapeutic agents and more effective, environmentally benign agrochemicals ensures that the development of synthetic routes utilizing this compound will remain an active area of research. mdpi.commdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiadiazol-4-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHDHVBATKGUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3 Thiadiazol 4 Ylmethanol and Its Derivatives

Pioneering Synthetic Routes to 1,2,3-Thiadiazole (B1210528) Core

The construction of the 1,2,3-thiadiazole ring system has been a subject of extensive research, leading to the development of several named reactions that form the bedrock of its synthesis. These methods primarily involve the formation of the heterocyclic ring through cyclization reactions, strategically incorporating the requisite sulfur and nitrogen atoms.

Cyclization Reactions for 1,2,3-Thiadiazole Ring Formation

The most prominent and widely utilized methods for synthesizing the 1,2,3-thiadiazole core are the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff synthesis. e-bookshelf.de These conventional methods, while effective, can present limitations such as the need for readily available diazo compounds or azides, the use of air-sensitive sulfur sources, and often require harsh reaction conditions.

Hurd-Mori Synthesis: This is arguably the most common method for preparing 1,2,3-thiadiazoles. e-bookshelf.dethieme-connect.de It involves the cyclization of hydrazone derivatives, which have an electron-withdrawing group on the N2 nitrogen and an adjacent methylene (B1212753) group, using thionyl chloride (SOCl₂). e-bookshelf.dewikipedia.org The reaction was discovered serendipitously by Hurd and Mori in 1956. e-bookshelf.de This method is a [4+1] approach, where four atoms are contributed by the hydrazone and the sulfur atom comes from the thionyl chloride. e-bookshelf.de In some instances, sulfur monochloride or dichloride can be used, though this may lead to lower yields. e-bookshelf.de

Pechmann Synthesis: This method, first reported in 1896, involves the 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S), typically from an isothiocyanate. e-bookshelf.dethieme-connect.de For instance, the reaction of diazomethane (B1218177) with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de The scope of this reaction can be somewhat limited; for example, methyl isothiocyanate does not readily react with diazomethane at room temperature. thieme-connect.de

Wolff Synthesis: This route involves the heterocyclization of α-diazo thiocarbonyl compounds. e-bookshelf.deresearchgate.net The intermediate diazothiocarbonyl compound is usually unstable and undergoes a 1,5-electrocyclization to form the 1,2,3-thiadiazole ring. researchgate.net

Modern advancements have sought to overcome the limitations of these classical methods. For example, N-tosylhydrazones have emerged as stable and highly reactive precursors for the synthesis of 4-aryl-1,2,3-thiadiazoles. Various iodine-catalyzed cyclization reactions of N-tosylhydrazones with different sulfur sources have been developed under the influence of oxidants, photocatalysis, or electrochemical catalysis.

Strategic Incorporations of Sulfur and Nitrogen Atoms

The core of 1,2,3-thiadiazole synthesis lies in the strategic assembly of the S-N-N linkage and the carbon backbone. The methods described above illustrate different strategies for achieving this.

In the Hurd-Mori synthesis , the nitrogen atoms are pre-installed in the hydrazone precursor. The sulfur atom is then introduced via an electrophilic sulfur reagent like thionyl chloride, which also facilitates the cyclization. e-bookshelf.dechemicalbook.com The reaction of ketones with semicarbazide (B1199961) to form semicarbazones, which are then cyclized with thionyl chloride, is a common and efficient application of this strategy. mdpi.com

The Pechmann synthesis exemplifies a cycloaddition approach where a 1,3-dipole (the diazoalkane, providing the N-N unit) reacts with a dipolarophile containing the C=S bond. thieme-connect.de This directly constructs the five-membered ring with the desired heteroatoms.

The Wolff synthesis relies on an intramolecular cyclization. An α-diazo thiocarbonyl compound already contains all the necessary atoms (or the precursors to them) in the correct sequence for the 1,5-electrocyclization to occur, forming the stable aromatic thiadiazole ring. researchgate.net

Recent developments have introduced novel strategies. For instance, a metal-free methodology involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), to produce substituted aryl 1,2,3-thiadiazoles. mdpi.com Another approach describes the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide to synthesize 4,5-disubstituted 1,2,3-thiadiazoles under mild conditions. pku.edu.cn

Synthesis of 1,2,3-Thiadiazol-4-ylmethanol

The synthesis of this compound involves the introduction of a hydroxymethyl group at the 4-position of the 1,2,3-thiadiazole ring. This is typically achieved through the reduction of a corresponding carboxylic acid or aldehyde precursor.

Targeted Synthesis via Reduction Pathways

A primary route to this compound is the reduction of a pre-formed 1,2,3-thiadiazole-4-carboxylic acid or its ester derivative. The parent 1,2,3-thiadiazole-4-carboxylic acid can be synthesized via the Hurd-Mori reaction. e-bookshelf.de For example, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride yields 1,2,3-thiadiazole-4-carboxylic acid. chemicalbook.com This acid can then be reduced to the corresponding alcohol. However, the 1,2,3-thiadiazole ring can be sensitive to certain reducing agents, sometimes leading to decomposition or unexpected ring-opening or rearrangement reactions. nih.gov For instance, attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol (B129727) resulted in a dimeric ring enlargement to a 1,2,5-trithiepane (B15176187) derivative. nih.gov

A more direct approach involves the reduction of 1,2,3-thiadiazole-4-carbaldehyde (B1301801). This aldehyde can be prepared from the corresponding carboxylic acid. e-bookshelf.de The reduction of the aldehyde to the alcohol can be achieved using standard reducing agents like sodium borohydride (B1222165).

Condensation Reactions Involving Aldehyde Precursors

While not a direct synthesis of this compound itself, condensation reactions of 1,2,3-thiadiazole-4-carbaldehyde are crucial for creating a variety of derivatives. For example, condensation with hydrazides can lead to the formation of hydrazones, which can be further modified. mdpi.com Similarly, condensation with amines can produce Schiff bases. These reactions highlight the utility of the aldehyde precursor in diversifying the structures based on the 1,2,3-thiadiazole scaffold.

The synthesis of the aldehyde precursor itself can be achieved through various methods. One documented procedure involves the elaboration of a preformed 1,2,3-thiadiazole ring. e-bookshelf.de For example, 1,2,3-thiadiazole-4-carbaldehyde can be prepared from the corresponding carboxylic acid. e-bookshelf.de

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,2,3-thiadiazoles and their derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and the nature of the starting materials.

In the synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur, an iodine/DMSO catalyzed system has been developed. frontiersin.org In this reaction, DMSO acts as both a solvent and an oxidant, which is key to regenerating the iodine catalyst. frontiersin.org Optimization studies have shown that the choice of catalyst is critical; for example, while I₂ is effective, catalysts like KI or TBAI are not sufficient to initiate the reaction under non-acidic conditions. frontiersin.org The reaction conditions for this specific method were optimized to 0.3 mmol of N-tosylhydrazone, 0.6 mmol of elemental sulfur, and 10 mol% of I₂ in 3 mL of DMSO, heated for 5 hours under an argon atmosphere. nih.gov

For the synthesis of 1,2,3-thiadiazoles from ketones, a "catch and release" solid-phase strategy has been developed to simplify purification. sciforum.net In this method, ketones are captured on a polystyrene-sulfonylhydrazide resin, and the subsequent cyclizative cleavage with thionyl chloride releases the desired 1,2,3-thiadiazole. sciforum.net This approach avoids the need for traditional chromatography. sciforum.net

The table below summarizes some optimized reaction conditions for the synthesis of 1,2,3-thiadiazole derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| N-tosylhydrazones, Elemental Sulfur | I₂ (10 mol%), DMSO, 5h, Argon | 4-aryl-1,2,3-thiadiazoles | Good | frontiersin.orgnih.gov |

| Ketones, Semicarbazide | SOCl₂ (excess) | 1,2,3-thiadiazole hybrids | Good | mdpi.com |

| N-tosylhydrazones, Sulfur | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.com |

| α-diazo carbonyl compounds, Carbon disulfide | KOH, DMF, 50°C, 12h | 4,5-disubstituted 1,2,3-thiadiazoles | Moderate to Good | pku.edu.cn |

Derivatization Strategies for this compound

The reactivity of this compound is dictated by its two main functional components: the nucleophilic hydroxyl group and the electron-deficient aromatic thiadiazole ring. These features allow for selective transformations at either the side chain or the heterocyclic core, providing access to a wide array of derivatives.

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl substituent at the 4-position of the thiadiazole ring is readily transformed into other key functional groups, including carboxylic acids, esters, ethers, and halides. These transformations are fundamental for building more complex molecules.

Oxidation Reactions to Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding 1,2,3-thiadiazole-4-carboxylic acid. This transformation is typically achieved using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for the exhaustive oxidation of primary alcohols to carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction proceeds until the formation of the carboxylic acid, which is a stable and valuable intermediate for further derivatization, such as amidation. masterorganicchemistry.com The stability of the 1,2,3-thiadiazole-4-carboxylic acid product is well-established, as it is also the compound unexpectedly formed in the foundational Hurd-Mori synthesis. wikipedia.org

| Reactant | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 1,2,3-Thiadiazole-4-carboxylic acid | Aqueous basic solution, followed by acidic workup |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification, two of the most fundamental transformations of alcohols.

Esterification can be accomplished through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.uk Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.uk These reactions yield the corresponding 1,2,3-thiadiazol-4-ylmethyl esters.

Etherification is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage. organic-chemistry.org This produces 4-(alkoxymethyl)-1,2,3-thiadiazole derivatives.

| Reaction Type | Reactant(s) | Reagent(s) | Product Class |

|---|---|---|---|

| Esterification | This compound, Acetic Anhydride | None or acid catalyst (e.g., H₂SO₄) | 1,2,3-Thiadiazol-4-ylmethyl acetate (B1210297) |

| Etherification | This compound, Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. R-X | 4-(Alkoxymethyl)-1,2,3-thiadiazole |

Halogenation at the Methylene Carbon

The hydroxyl group can be substituted with a halogen, most commonly chlorine, to produce 4-(halomethyl)-1,2,3-thiadiazoles. These halogenated derivatives are highly useful intermediates for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. The conversion of the primary alcohol to the corresponding chloride is efficiently carried out using thionyl chloride (SOCl₂). arkat-usa.org In a documented procedure, 4-methyl-1,2,3-thiadiazole-5-methanol was successfully converted to 5-chloromethyl-4-methyl-1,2,3-thiadiazole using thionyl chloride, demonstrating the effectiveness of this method for the thiadiazole system. arkat-usa.org These chloromethyl derivatives are precursors to amines and other functionalities via reaction with nucleophiles like potassium phthalimide. arkat-usa.orgfarmaciajournal.com

| Reactant | Reagent(s) | Product | Reported Conditions | Reference |

|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-methanol | Thionyl chloride (SOCl₂) | 5-Chloromethyl-4-methyl-1,2,3-thiadiazole | Neat or in a solvent like chloroform | arkat-usa.org |

Modifications and Substitutions on the 1,2,3-Thiadiazole Ring System

Direct functionalization of the 1,2,3-thiadiazole ring provides an alternative route to novel derivatives. The electronic nature of the ring governs its reactivity towards substitution reactions.

Nucleophilic and Electrophilic Aromatic Substitution

The 1,2,3-thiadiazole ring is an electron-deficient heterocycle. nih.gov This electronic character makes the ring carbon atoms generally unreactive towards electrophilic aromatic substitution . Attempts to brominate benzo-fused 1,2,3-thiadiazoles using reagents like N-bromosuccinimide (NBS) or bromine often require harsh conditions (e.g., heating in HBr) and may still result in low yields or substitution on the fused benzene (B151609) ring rather than the thiadiazole ring itself. nih.gov

In contrast, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly when a good leaving group, such as a halogen, is present on a ring carbon. The chlorine or bromine atom on a 4- or 5-halo-1,2,3-thiadiazole can be readily displaced by a wide range of nucleophiles. rsc.org Studies on bromo-substituted benzofused 1,2,3-thiadiazoles have shown successful substitution with nitrogen nucleophiles like morpholine (B109124) and thiols. nih.gov This reactivity provides a powerful method for introducing diverse side chains directly onto the heterocyclic core.

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4,7-Dibromobenzo[d] nih.govrsc.orgvulcanchem.comthiadiazole | Morpholine | 4-(7-Bromobenzo[d] nih.govrsc.orgvulcanchem.comthiadiazol-4-yl)morpholine | DMSO, 110 °C | |

| 5-Chloro-1,2,3-dithiazolium salts (precursors to 1,2,5-thiadiazoles) | Aqueous Ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazole | Aqueous NH₃ | mdpi.com |

| 5-Chloro-2,3-diphenyltetrazolium salt | Primary Amines (e.g., Benzylamine) | 5-Aminotetrazolium salt | NaHCO₃, CH₂Cl₂ | beilstein-journals.org |

Functionalization at C-5 of the Thiadiazole Ring

The functionalization of the 1,2,3-thiadiazole ring, particularly at the C-5 position, is a critical aspect of modifying the properties of compounds like this compound. The reactivity of the C-5 position is highly dependent on the substituent present.

For 1,2,3-thiadiazoles that are unsubstituted at the C-5 position, reaction with a strong base such as an organolithium compound can lead to the cleavage of the thiadiazole ring system, accompanied by the evolution of nitrogen and the formation of an alkalimetal alkynethiolate. cdnsciencepub.com However, the introduction of substituents at C-5 allows for a variety of subsequent chemical modifications.

One common strategy involves the introduction of a halogen, typically chlorine, at the C-5 position, which can then serve as a leaving group for nucleophilic substitution reactions. For instance, 5-chloro-1,2,3-thiadiazole (B1587204) can be prepared through the chlorination of 5-amino-1,2,3-thiadiazole. This chlorinated intermediate is a versatile precursor for introducing other functionalities.

Another approach to C-5 functionalization is through the modification of existing functional groups. For example, a 5-carboxylate group on the thiadiazole ring can be reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding C-5 alcohol. mdpi.com This alcohol can be further oxidized, for instance using pyridinium (B92312) chlorochromate (PCC), to the corresponding 5-carbaldehyde. mdpi.com This aldehyde becomes a key handle for introducing a wide array of chemical moieties through reactions like the Ugi four-component reaction. mdpi.comcore.ac.uk

Furthermore, direct construction of the thiadiazole ring with a pre-installed functional group at C-5 is a powerful strategy. A high-yield, transition-metal-free synthesis allows for the creation of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides under specific solvent-base conditions. nih.gov

Introduction of Diverse Chemical Moieties

The core structure of this compound serves as a scaffold for the introduction of diverse chemical moieties, enabling the synthesis of a wide range of derivatives. These modifications can be achieved by reacting the hydroxyl group of the 4-ylmethanol substituent or by leveraging functional groups at the C-5 position of the thiadiazole ring.

Functionalization via the 4-ylmethanol Group: The primary alcohol of this compound and its derivatives is a convenient site for modification.

Etherification: The hydroxyl group can undergo nucleophilic substitution to form ether linkages. For example, 5-chloro-1,2,3-thiadiazol-4-ylmethanol can be reacted with phenolic compounds, such as 2-hydroxybenzaldehyde, under basic conditions to introduce complex aromatic moieties.

Esterification: Standard esterification reactions can be employed. The reaction of (5-methyl-1,2,3-thiadiazol-4-yl)methanol (B1345763) with reagents like acetyl chloride in the presence of a base such as pyridine (B92270) yields the corresponding acetate ester.

Functionalization via the C-5 Position: The C-5 position is a key site for introducing structural diversity.

Multicomponent Reactions: The Ugi four-component reaction (U-4CR) is a highly efficient method for introducing complexity. Starting from a 4-substituted-1,2,3-thiadiazole-5-carbaldehyde, reaction with an amine, an isocyanide, and azidotrimethylsilane (B126382) can generate derivatives containing a tetrazole ring linked through a substituted amino-methyl bridge. mdpi.comcore.ac.uk This one-pot procedure allows for the creation of a large library of compounds by varying the inputs. core.ac.uk

Heterocycle Formation: The 1,2,3-thiadiazole core can be appended with other heterocyclic systems. For instance, a 1,2,3-thiadiazole-acetanilide derivative can react with an isothiocyanate and subsequently cyclize under alkaline conditions to form a new 1,2,4-triazole (B32235) ring attached to the C-5 position. mdpi.com

Thioether Linkages: Complex molecules can be assembled using thioether bridges. The synthesis of (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol demonstrates the coupling of the thiadiazole moiety with another heterocycle, in this case, a substituted imidazole, via a sulfanylating agent. vulcanchem.com

A summary of research findings on the introduction of diverse moieties is presented below.

| Starting Material | Reagents | Moiety Introduced | Reference |

| 5-chloro-1,2,3-thiadiazol-4-ylmethanol | 2-hydroxybenzaldehyde, base | Benzaldehyde (ether link) | |

| (5-methyl-1,2,3-thiadiazol-4-yl)methanol | Acetyl chloride, pyridine | Acetate (ester link) | |

| 4-methyl-1,2,3-thiadiazole-5-carbaldehyde | Amine, cyclohexyl isocyanide, TMSN₃ (Ugi-4CR) | Tetrazole | core.ac.uk |

| 1,2,3-thiadiazole acetanilide | Isothiocyanate, base | 1,2,4-Triazole | mdpi.com |

| 5-chloro-1,2,3-thiadiazole-4-carbaldehyde | Thiol-containing heterocycle (e.g., 1-methyl-5-mercaptomethylimidazole) | Imidazole (thioether link) | vulcanchem.com |

Green Chemistry Approaches in 1,2,3-Thiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,3-thiadiazoles, to develop more sustainable and efficient processes. These approaches focus on reducing waste, avoiding hazardous materials, minimizing energy consumption, and improving reaction efficiency. nanobioletters.commdpi.com

Several modern synthetic methodologies align with the goals of green chemistry:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of thiadiazole derivatives compared to conventional heating methods. nanobioletters.com This technique is considered cost-effective and time-efficient. nanobioletters.com

Ultrasonication: Like microwave synthesis, the use of ultrasonic irradiation is another green technique that can enhance reaction rates and yields. nanobioletters.com

Metal-Free Reactions: The development of synthetic routes that avoid the use of transition-metal catalysts is a key objective of green chemistry. A facile and practical TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur provides an improved, metal-free alternative to the classic Hurd-Mori reaction for synthesizing 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org Similarly, high-yield, transition-metal-free syntheses from 2-cyanothioacetamides have been developed. nih.gov

Photocatalysis: Visible light, a renewable energy source, can be used to catalyze the synthesis of 1,2,3-thiadiazoles. This method offers mild reaction conditions and broad functional-group compatibility in an environmentally friendly manner. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. An efficient synthesis of 1,2,3-thiadiazoles has been reported using ethanol (B145695) (EtOH), an eco-friendly solvent, at room temperature. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are inherently green as they increase atom economy and reduce the number of synthetic steps and purification processes required. One-pot Ugi reactions have been successfully used to synthesize 1,2,3-thiadiazole derivatives under green conditions. mdpi.com

The table below summarizes various green chemistry approaches used in the synthesis of the 1,2,3-thiadiazole ring.

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Microwave/Ultrasonication | Reduced reaction times, improved yields (75-90%) | General synthesis of thiadiazole derivatives | nanobioletters.com |

| Metal-Free Catalysis | Avoids toxic metal catalysts, improved Hurd-Mori protocol | TBAI-catalyzed reaction of N-tosylhydrazones with sulfur | organic-chemistry.org |

| Photocatalysis | Uses visible light, mild conditions, sustainable | Cercosporin-catalyzed synthesis from tosylhydrazones | organic-chemistry.org |

| Eco-Friendly Solvents | Room temperature reaction, avoids hazardous solvents | Reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in EtOH | organic-chemistry.org |

| Multicomponent Reactions | High atom economy, one-pot synthesis | Ugi one-pot four-component synthesis of carboxamide derivatives of thiadiazoles | mdpi.com |

| Metal-Free Synthesis | High-yield, avoids transition metals | Synthesis from 2-cyanothioacetamides and sulfonyl azides | nih.gov |

Spectroscopic and Analytical Characterization of 1,2,3 Thiadiazol 4 Ylmethanol

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 1,2,3-Thiadiazol-4-ylmethanol is established through the application of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for providing detailed information about the molecular framework, identifying functional groups, and confirming the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be confirmed.

Proton (¹H) NMR Chemical Shift Analysis of Hydroxymethyl and Ring Protons

The ¹H NMR spectrum of this compound is characterized by two key signals corresponding to the distinct proton environments in the molecule: the hydroxymethyl protons (-CH₂OH) and the lone proton on the thiadiazole ring.

The protons of the hydroxymethyl group are observed as a singlet. In related structures, such as (5-chloro-1,2,3-thiadiazol-4-yl)methanol (B2475310) derivatives, this signal appears at approximately δ 4.60 ppm. vulcanchem.com This chemical shift is consistent with a methylene (B1212753) group attached to an electron-withdrawing heterocyclic ring and a hydroxyl group.

The single proton attached to the C5 carbon of the thiadiazole ring is expected to appear significantly downfield due to the aromatic and electron-deficient nature of the ring system. In various 4-substituted 1,2,3-thiadiazoles, this C5-H proton resonates as a singlet in the range of δ 8.16 to 8.52 ppm. rsc.org For the parent 1,2,3-thiadiazole (B1210528), the ring protons are found at even higher chemical shifts, around δ 8.88-9.08 ppm. cdnsciencepub.com Therefore, the C5-H proton of this compound is anticipated to have a chemical shift in the δ 8.50-9.10 ppm region. The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on solvent, concentration, and temperature.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methylene Protons (-CH₂ OH) | ~ 4.60 | Singlet (s) |

| Ring Proton (C5-H ) | 8.50 - 9.10 | Singlet (s) |

| Hydroxyl Proton (-OH ) | Variable | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Chemical Shift Analysis of Ring and Methylene Carbons

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environments of the carbon atoms. Three distinct signals are expected for this compound.

The methylene carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate in the aliphatic region, typically influenced by the adjacent oxygen and the heterocyclic ring.

The two carbon atoms of the thiadiazole ring, C4 and C5, are chemically distinct and appear in the aromatic/heterocyclic region of the spectrum. C4, being substituted with the hydroxymethyl group, will have a different chemical shift from the C5 carbon, which is bonded to a hydrogen atom. In related compounds like 4-(tert-butyl)-1,2,3-thiadiazole, the ring carbons C4 and C5 appear at δ 173.3 and δ 129.1 ppm, respectively. rsc.org For 5-chloro-1,2,3-thiadiazole (B1587204) derivatives, a ring carbon signal has been reported at δ 145.3 ppm. vulcanchem.com Based on these analogues, the C4 and C5 carbons of this compound are predicted to be in the δ 130-175 ppm range.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methylene Carbon (-C H₂OH) | ~ 55 - 65 |

| Ring Carbon (C 5-H) | ~ 130 - 145 |

| Ring Carbon (C 4-CH₂OH) | ~ 150 - 175 |

Infrared (IR) Spectroscopy Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

Identification of Hydroxyl Group Vibrations

The most prominent feature in the IR spectrum related to the hydroxymethyl group is the stretching vibration of the O-H bond. This typically appears as a strong, broad absorption band in the region of 3500-3200 cm⁻¹. For thiadiazole derivatives containing a hydroxymethyl group, this band is consistently observed around 3300 cm⁻¹. vulcanchem.comcore.ac.uk The broadening of this peak is a result of intermolecular hydrogen bonding between molecules in the sample. A C-O stretching vibration associated with the primary alcohol is also expected, typically appearing in the 1050-1150 cm⁻¹ region.

Characterization of Thiadiazole Ring Vibrations

The 1,2,3-thiadiazole ring exhibits several characteristic vibrations. These include ring skeletal vibrations, which involve the stretching and deformation of the entire ring structure. These are typically observed in the fingerprint region of the spectrum.

Key vibrational modes for the 1,2,3-thiadiazole ring include:

C=N and N=N stretching: These vibrations contribute to bands in the 1560–1475 cm⁻¹ region. thieme-connect.de

Ring Skeletal Vibrations: A series of absorptions between 1350 cm⁻¹ and 950 cm⁻¹ are characteristic of the ring structure, arising from complex interactions of C-N, C-S, and N-N bond stretching and C-H in-plane deformations. thieme-connect.dejmchemsci.com

C-H out-of-plane deformation: The vibration of the lone C-H bond on the ring is expected in the 910–890 cm⁻¹ range. thieme-connect.de

C-S vibrations: Absorptions related to the carbon-sulfur bond are typically found at lower frequencies, often in the 705–670 cm⁻¹ range. thieme-connect.de

Interactive Data Table: IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1150 - 1050 | Medium |

| Thiadiazole Ring | C=N / N=N Stretch | 1560 - 1475 | Medium to Weak |

| Thiadiazole Ring | Ring Skeletal | 1350 - 950 | Medium to Weak |

| Thiadiazole Ring | C-H Out-of-plane Bend | 910 - 890 | Medium |

| Thiadiazole Ring | C-S Stretch | 705 - 670 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The fragmentation patterns observed under mass spectrometric analysis offer valuable insights into the molecule's stability and the connectivity of its atoms.

The mass spectrum of 1,2,3-thiadiazole derivatives is notably characterized by the cleavage of the heterocyclic ring. rsc.org The most prominent and diagnostic fragmentation pathway for the 1,2,3-thiadiazole ring system is the elimination of a molecule of dinitrogen (N₂). rsc.orge-bookshelf.de This process is favorable due to the formation of the highly stable, neutral N₂ molecule. This initial loss of N₂ (28 Da) is a common feature observed across a range of mono- and di-substituted 1,2,3-thiadiazoles. rsc.org

Following the expulsion of nitrogen, the resulting radical cation undergoes further fragmentation. For this compound, fragmentation of the hydroxymethyl side chain can also occur. Common fragmentation pathways for alcohols include dehydration (loss of a water molecule, H₂O) and alpha-cleavage. libretexts.org Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom, which can lead to the formation of a stable, resonance-stabilized cation. libretexts.org The fragmentation process in the mass spectrometer thus provides a fingerprint, confirming the presence of both the thiadiazole ring and the methanol (B129727) functional group.

Below is a table summarizing the anticipated key fragments for this compound based on established fragmentation rules for 1,2,3-thiadiazoles and alcohols.

Interactive Table 1: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure / Loss | m/z (Nominal Mass) | Significance |

| [M]⁺ | C₄H₄N₂OS | 116 | Molecular Ion |

| [M-N₂]⁺ | Loss of Dinitrogen | 88 | Diagnostic for 1,2,3-thiadiazole ring rsc.orgmdpi.com |

| [M-H₂O]⁺ | Loss of Water (Dehydration) | 98 | Indicates presence of hydroxyl group libretexts.org |

| [M-CH₂OH]⁺ | Loss of Hydroxymethyl Radical | 85 | Alpha-cleavage at the side chain libretexts.org |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₄H₄N₂OS. HRMS analysis provides an experimental mass that can be compared against the calculated theoretical (monoisotopic) mass. The confirmation of the exact mass serves as definitive proof of the compound's elemental formula. core.ac.uk This technique is standard practice in the characterization of novel heterocyclic compounds, including various 1,2,3-thiadiazole derivatives. mdpi.comcore.ac.uk

Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄H₄N₂OS | - |

| Calculated Monoisotopic Mass | 128.00483 Da | Calculated |

| Instrumentation | Electrospray Ionization (ESI) Time-of-Flight (TOF) or FTICR-MS | rsc.orgcore.ac.uk |

| Significance | Confirms the elemental composition and molecular formula with high accuracy. | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. libretexts.org These electronic transitions provide information about the electronic structure of the molecule, particularly the presence of unsaturated systems and non-bonding electrons.

The UV-Vis spectrum of this compound is governed by its chromophore, the 1,2,3-thiadiazole ring. vscht.cz A chromophore is the part of a molecule responsible for its color by absorbing light in the UV-vis region. vscht.czfiveable.me The 1,2,3-thiadiazole ring is an unsaturated heterocycle containing π-bonds and heteroatoms (nitrogen and sulfur) with non-bonding electron pairs (n-electrons).

Two principal types of electronic transitions are expected for this compound:

π → π* (pi to pi-star) transitions: These occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. pharmatutor.org These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity, ε). pharmatutor.org They are characteristic of molecules with conjugated π systems. libretexts.org

n → π* (n to pi-star) transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. libretexts.orgpharmatutor.org These transitions are of lower energy than π → π* transitions, meaning they occur at longer wavelengths (λmax). They are characteristically much weaker in intensity (low molar absorptivity). pharmatutor.org

The hydroxymethyl group (-CH₂OH) attached to the ring acts as an auxochrome, which is a group that can modify the absorption characteristics (both wavelength and intensity) of the chromophore. vscht.cz The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent used due to differing solvent-solute interactions. bspublications.net

Interactive Table 3: Electronic Transitions for this compound

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Expected Intensity (ε) |

| π → π | Excitation of π electrons in the thiadiazole ring | Shorter Wavelength (Higher Energy) | High (ε > 1,000) pharmatutor.org |

| n → π | Excitation of non-bonding electrons on N or S atoms | Longer Wavelength (Lower Energy) | Low (ε < 1,000) pharmatutor.org |

Computational Chemistry and Theoretical Studies of 1,2,3 Thiadiazol 4 Ylmethanol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of a molecule. Methods like Density Functional Theory (DFT) are routinely employed to provide accurate descriptions of such systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,2,3-Thiadiazol-4-ylmethanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). universci.comacs.org

The 1,2,3-thiadiazole (B1210528) ring is known to be planar. mdpi.com The primary conformational flexibility in this compound would arise from the rotation around the C4-C(methanol) single bond. DFT calculations can map the potential energy surface associated with this rotation, identifying the global minimum energy conformer and the energy barriers between different rotational states.

Structural parameters such as bond lengths and angles for the 1,2,3-thiadiazole ring have been calculated for various derivatives. acs.orglew.ro These studies show good agreement between theoretical and experimental X-ray diffraction data. nih.gov For the parent 1,2,3-thiadiazole, the planarity of the ring is a key feature, which is expected to be maintained in the 4-ylmethanol derivative. mdpi.com The introduction of the hydroxymethyl group at the C4 position would influence the electronic distribution within the ring, but is not expected to significantly distort its planarity.

Table 1: Illustrative Predicted Geometrical Parameters for this compound based on DFT studies of related compounds.

| Parameter | Predicted Value (Illustrative) | Basis of Prediction |

| N=N Bond Length | ~1.27 Å | Based on DFT calculations of parent 1,2,3-thiadiazole. |

| C-S Bond Length | ~1.73 Å | Based on DFT calculations of substituted 1,2,3-thiadiazoles. acs.org |

| C4-C(methanol) Bond Length | ~1.48 Å | Typical sp2-sp3 C-C bond length. |

| Dihedral Angle (N-N-C-C(methanol)) | ~180° | Expected for a planar ring system. |

Note: This table is illustrative and based on data from related 1,2,3-thiadiazole structures. Specific values for this compound would require dedicated DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. rsc.orgnih.gov

In 1,2,3-thiadiazole derivatives, the HOMO is typically distributed over the thiadiazole ring and electron-donating substituents, while the LUMO is often localized on the ring and any electron-withdrawing groups. rsc.org For this compound, the HOMO would likely have significant contributions from the sulfur and nitrogen lone pairs of the thiadiazole ring. The LUMO would be centered on the π* orbitals of the heterocyclic ring.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov The reactivity of the 1,2,3-thiadiazole ring is influenced by the nature of its substituents. researchgate.net Electron-donating groups tend to increase the HOMO energy and decrease the energy gap, enhancing reactivity towards electrophiles. The hydroxymethyl group is generally considered a weak electron-donating group through hyperconjugation or a weak electron-withdrawing group via induction, so its effect on the HOMO-LUMO gap would be modest compared to strong activating or deactivating groups. lew.ro

Table 2: Illustrative Quantum Chemical Descriptors for 1,2,3-Thiadiazole Derivatives.

| Descriptor | Definition | Significance | Illustrative Value Range for Thiadiazoles |

| EHOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability | -6.5 to -9.5 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability | -0.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Chemical reactivity, kinetic stability | 4.0 to 7.0 eV nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 3.5 to 6.0 eV mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.0 to 3.5 eV mdpi.com |

Note: The values are illustrative, derived from various computational studies on substituted thiadiazoles, and serve to indicate general ranges. rsc.orgnih.govnih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comnih.gov

For the 1,2,3-thiadiazole ring, the nitrogen atoms are typically the most electron-rich sites, exhibiting negative electrostatic potential, making them likely centers for protonation and hydrogen bonding. lew.rosapub.org The hydrogen atoms, particularly the one on the hydroxyl group of the methanol (B129727) substituent, would show a positive potential, indicating their acidic character and ability to act as hydrogen bond donors. The sulfur atom in the 1,2,3-thiadiazole ring can exhibit a "σ-hole," a region of positive electrostatic potential, making it a potential site for chalcogen bonding. acs.org The MEP map for this compound would thus highlight the nucleophilic character of the nitrogen and oxygen atoms and the electrophilic character of the ring hydrogens and the hydroxyl hydrogen.

HOMO-LUMO Analysis for Electronic Properties and Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on conformational dynamics and intermolecular interactions. dergipark.org.trtandfonline.com While specific MD studies on this compound are not readily found, the methodology would be highly applicable.

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible conformations, focusing on the rotation of the hydroxymethyl group. In a condensed phase, such as in water or an organic solvent, MD simulations are particularly powerful for studying intermolecular interactions. They can quantify the formation, lifetime, and geometry of hydrogen bonds between the hydroxyl group of this compound and solvent molecules, as well as with other solute molecules. tandfonline.com Such simulations can also provide insights into how the molecule might interact with a biological target, such as the active site of an enzyme, by simulating the protein-ligand complex. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govjyoungpharm.org These models are a cornerstone of modern drug discovery. Computational approaches are heavily used to generate molecular descriptors that quantify various aspects of a molecule's structure, which are then used to build predictive models.

For a series of 1,2,3-thiadiazole derivatives, a QSAR study would involve calculating a wide range of descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. nih.govresearchgate.net These descriptors, along with biological activity data, are used to generate a mathematical model. For instance, studies on 1,2,3-thiadiazole thioacetanilides as HIV inhibitors have shown that hydrophobic and electrostatic fields are dominant factors in determining their activity. nih.govresearchgate.net

Predictive Modeling for Chemical Reactivity and Synthetic Feasibility

Computational chemistry can predict the most likely sites of reaction on a molecule and estimate the feasibility of synthetic pathways. Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the atoms most susceptible to electrophilic, nucleophilic, or radical attack. ajchem-a.com For the 1,2,3-thiadiazole ring, computational studies have explored its versatile reactivity, which includes ring-cleavage and cycloaddition reactions. researchgate.net

Predictive models can also be used to assess synthetic feasibility. By calculating the energies of reactants, transition states, and products for a proposed reaction step, chemists can estimate the activation energy and reaction thermodynamics. This can help in optimizing reaction conditions or choosing between different synthetic routes. For example, the synthesis of substituted 1,2,3-thiadiazoles often involves the Hurd-Mori reaction of hydrazones with thionyl chloride or other methods. isres.org Computational modeling could be used to investigate the mechanism of these reactions and predict how substituents, such as the 4-hydroxymethyl group, might influence the reaction outcome and yield.

Advanced Research Applications of 1,2,3 Thiadiazol 4 Ylmethanol and Its Derivatives

Medicinal Chemistry Applications

The unique structural features of 1,2,3-thiadiazole (B1210528) derivatives have made them privileged structures in the design and synthesis of novel therapeutic agents. mdpi.com Researchers have successfully developed numerous derivatives with potent anti-infective and anticancer properties. nih.govmdpi.com

Development of Anti-Infective Agents

Derivatives of 1,2,3-thiadiazole have demonstrated significant promise as a new class of anti-infective agents, exhibiting activity against a wide range of pathogens, including bacteria, fungi, and viruses. mdpi.com

A number of 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain substituted 1,2,3-thiadiazole derivatives have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govdovepress.com

In one study, a propenoxide derivative of 1,2,3-thiadiazole was found to be active against E. coli, while a benzene (B151609) derivative demonstrated activity against S. aureus. nih.govdovepress.com Further research into 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives revealed potent activity, particularly against Gram-positive bacteria. mdpi.com One such derivative, bearing a 5-nitro-2-furoyl moiety, exhibited significant bioactivity with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL. mdpi.com

The mechanism of antibacterial action for these compounds is an area of ongoing investigation, but their ability to disrupt essential cellular processes in bacteria makes them attractive candidates for further development. The lipophilicity conferred by the sulfur atom in the thiadiazole ring is believed to contribute to their pharmacokinetic properties and biological activity.

Table 1: Antibacterial Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |

| 1,2,3-Thiadiazole-propenoxide derivative | Escherichia coli | Active | nih.govdovepress.com |

| 1,2,3-Thiadiazole-benzene derivative | Staphylococcus aureus | Active | nih.govdovepress.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with 5-nitro-2-furoyl moiety | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL | mdpi.com |

| New 1,2,3-thiadiazole derivatives (2c-4c) | Broad-spectrum including Pseudomonas aeruginosa | Identified as potential lead compounds | researchgate.net |

The antifungal potential of 1,2,3-thiadiazole derivatives has been extensively studied. acs.orgingentaconnect.comnih.gov These compounds have shown efficacy against a variety of fungal pathogens, including the yeast-like fungus Candida albicans and various plant pathogenic fungi. nih.govdovepress.com

Research on alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates demonstrated that their antifungal activity is dependent on the length of the alkyl chain, with an optimal length of 6-11 carbons. acs.org For example, the hexyl ester derivative showed strong fungistatic activity against A. kikuchiana, with 90.7% growth inhibition at 50 µg/mL. acs.org Similarly, other derivatives in this series were effective against G. zeae. acs.org

The mechanism of antifungal action for some derivatives has been elucidated. For instance, certain chalcone (B49325) derivatives containing a 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moiety have been shown to disrupt the integrity of the fungal cell membrane. nih.gov Another study on a 1,3,4-thiadiazole (B1197879) derivative, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, which was highly active against pathogenic fungi with low toxicity to human cells, also pointed towards disruption of the fungal cell. nih.gov

Table 2: Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Target Fungus | Activity/Observation | Reference |

| 1,2,3-Thiadiazole-propenoxide, carbaldehyde, and benzene derivatives | Candida albicans | Active | nih.govdovepress.com |

| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester | A. kikuchiana | 90.7% growth inhibition at 50 µg/mL | acs.org |

| 4-Methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (6a) | C. arachidicola | Good activity, comparable to commercial drug | ingentaconnect.com |

| N-acyl-N-arylalaninate derivative (1d) | A. brassicicola | 92% effective at 200 µg/mL in vivo | nih.gov |

Several 1,2,3-thiadiazole derivatives have been identified as potent antiviral agents. mdpi.comnih.gov A notable area of research has been their activity against the Hepatitis B virus (HBV). A series of acrylamide (B121943) derivatives containing the 1,2,3-thiadiazole ring were synthesized and evaluated for their anti-HBV activities. nih.gov Compounds 9b, 9c, and 17a from this series exhibited higher inhibition of HBV DNA replication, with IC50 values of 10.4 µg/mL, 3.59 µg/mL, and 9.00 µg/mL respectively, compared to the positive control, lamivudine (B182088) (IC50 of 14.8 µg/mL). nih.gov Another derivative, 9d, was significantly active against the secretion of HBeAg with an IC50 of 12.26 µg/mL. nih.gov

Furthermore, research has explored the antiviral activity of 1,2,3-thiadiazole derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV). mdpi.comarkat-usa.org Some derivatives have shown potent curative, inactivation, and protection effects against TMV. mdpi.com For example, a 1,2,3-thiadiazole derivative (compound 93) was found to be a highly potent anti-HIV-1 agent, with an EC50 value of 0.0364 µM. mdpi.com

Antifungal Activity and Inhibition Pathways

Anticancer Research and Therapeutic Potential

The development of novel anticancer therapeutics is an urgent global need, and 1,2,3-thiadiazole derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net Their ability to cross cellular membranes and interact with various biological targets makes them attractive candidates for cancer therapy. nih.govresearchgate.net

A significant body of research has demonstrated the cytotoxic effects of 1,2,3-thiadiazole derivatives against a diverse range of human cancer cell lines. nih.govnih.gov For example, analogs of combretastatin (B1194345) A-4, where the olefin group was replaced with a 1,2,3-thiadiazole ring, showed considerable cytotoxicity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells, with IC50 values ranging from 13.4 to 86.6 nM. nih.govresearchgate.net

In another study, synthesized 1,2,3-thiadiazole derivatives were active against SW480, HCT116, C32, MV3, HMT3522, and MCF-7 tumor cell lines. nih.govdovepress.com Specifically, a benzene derivative of 1,2,3-selenadiazole showed greater activity than the reference drug 5-fluorouracil (B62378) against SW480, HCT116, and MCF-7 cell lines. nih.govdovepress.com Dehydroepiandrosterone (B1670201) (DHEA) derivatives of 1,2,3-thiadiazole have also shown potent antitumor activity against human breast cancer T47D cells, with IC50 values as low as 0.042 µM. nih.gov

The mechanism of action for the anticancer activity of these compounds often involves the inhibition of crucial cellular processes. For instance, the combretastatin A-4 analogs mentioned earlier were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.govresearchgate.net

Table 3: Cytotoxic Activity of Selected 1,2,3-Thiadiazole Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |

| Combretastatin A-4 analogs with 1,2,3-thiadiazole ring | HL-60, HCT-116, HMEC-1 | 13.4 - 86.6 nM | nih.govresearchgate.net |

| 1,2,3-Thiadiazole/selenadiazole-carbaldehyde and benzene derivatives | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Active against all tested lines | nih.govdovepress.com |

| Dehydroepiandrosterone (DHEA) derivatives of 1,2,3-thiadiazole | T47D (human breast cancer) | 0.042 - 0.058 µM | nih.gov |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Various | Inhibition of Hsp90 | nih.gov |

Enzyme Inhibition and Signaling Pathway Modulation

Derivatives of 1,2,3-thiadiazole have been identified as potent inhibitors of various enzymes and modulators of critical signaling pathways implicated in cancer progression. One of the key enzymatic targets is Glyoxalase-I (Glo-I), an enzyme essential for the detoxification of harmful byproducts like methylglyoxal. nih.govmdpi.com Inhibition of Glo-I is a validated strategy for anticancer drug design. nih.gov Studies have shown that certain multi-armed 1,2,3-thiadiazole benzene derivatives are competitive inhibitors of Glo-I, with IC50 values in the micromolar range. mdpi.com Docking studies revealed that these compounds interact with the essential zinc atom in the active site of the enzyme. nih.govmdpi.com

Another significant mechanism is the inhibition of tubulin polymerization. nih.gov Certain 1,2,3-thiadiazole analogs of combretastatin A-4 (CA-4), a known tubulin inhibitor, have demonstrated potent cytotoxic effects by disrupting microtubule formation. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase. nih.gov

In terms of signaling pathways, 1,2,3-thiadiazole derivatives have been shown to modulate the phosphorylation levels of key proteins. For instance, a dehydroepiandrosterone (DHEA) derivative incorporating a 1,2,3-thiadiazole ring was found to increase the phosphorylation of ephrin (Eph) receptors, specifically EphA2 and EphB3, which are involved in breast cancer pathogenesis. nih.gov Other research indicates that thiadiazole derivatives can modulate various oncogenic signaling pathways, including those that promote cell cycle arrest. mdpi.combepls.com By interfering with these enzymes and pathways, these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation and migration of cancer cells. nih.govbepls.com

Structure-Activity Relationships in Anticancer Derivatives

The anticancer efficacy of 1,2,3-thiadiazole derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have elucidated key features that determine their potency and selectivity.

For derivatives acting as tubulin polymerization inhibitors, the substitution pattern on the 1,2,3-thiadiazole ring is crucial. nih.gov Analogs of combretastatin A-4 where a 3,4,5-trimethoxyphenyl group was placed at the 4th position of the 1,2,3-thiadiazole ring showed significant cytotoxic activity. nih.gov In contrast, when this same group was at the 5th position, the activity was substantially reduced. nih.gov Furthermore, substituting the hydrogen at C-3 of the 5-phenyl ring with a nitro group also led to a drop in antitumor activity. mdpi.com

In a series of dehydroepiandrosterone (DHEA) hybrids, the presence of the 1,2,3-thiadiazole ring fused to the D-ring of DHEA significantly enhanced antiproliferative activity against breast cancer cell lines compared to the parent molecule. nih.govmdpi.com Compound 25 from this series showed remarkable selectivity for T47D breast cancer cells over other cancer cell lines and normal fibroblasts. nih.gov

For pyrazole (B372694) oxime derivatives bearing a 1,2,3-thiadiazole ring, a methyl substituent at position 4 of the thiadiazole was found to be important for activity against various cancer cell lines, including pancreatic, liver, colon, and gastric cancer. nih.gov The nature of substituents on an associated phenyl ring also played a role; for example, 4-bromo and 2,3-difluoro substitutions resulted in potent compounds. nih.gov

The table below summarizes some key SAR findings for anticancer 1,2,3-thiadiazole derivatives.

| Derivative Class | Active Structural Features | Impact on Activity | Reference(s) |

| Combretastatin A-4 Analogs | 3,4,5-trimethoxyphenyl group at position 4 of the thiadiazole ring. | High cytotoxic and tubulin polymerization inhibitory activity. | nih.gov |

| Combretastatin A-4 Analogs | 3,4,5-trimethoxyphenyl group at position 5 of the thiadiazole ring. | Significantly reduced activity. | nih.gov |

| Combretastatin A-4 Analogs | Nitro group at C-3 of the 5-phenyl ring. | Decreased antitumor activity. | mdpi.com |

| DHEA Hybrids | 1,2,3-thiadiazole fused to the D-ring of DHEA. | Enhanced antiproliferative activity and high selectivity. | nih.govmdpi.com |

| Pyrazole Oxime Derivatives | Methyl group at position 4 of the thiadiazole ring. | Potent activity against multiple cancer cell lines. | nih.gov |

| Piperazine (B1678402) Derivatives | Substituents on the N4 of the piperazine ring. | Potency is affected by the nature of the substituent. A 4-methyl group resulted in fair activity. | mdpi.com |

Anti-inflammatory and Analgesic Properties

Derivatives of the thiadiazole nucleus are recognized for their anti-inflammatory and analgesic potential. mdpi.comijpsdronline.com Research has shown that various substituted 1,3,4-thiadiazoles exhibit significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema test. ijpsdronline.comijcmas.com For instance, in one study of 2,5-disubstituted-1,3,4-thiadiazoles, a compound designated as 9 showed very good anti-inflammatory activity with 51% paw edema inhibition, comparable to the standard drug. ijcmas.com Other compounds in the same series also demonstrated moderate to good activity. ijcmas.com Another study found that compounds 3d and 3e from a series of novel 1,3,4-thiadiazoles exhibited prominent and consistent anti-inflammatory activity. ijpsdronline.com

The structural features of these molecules influence their activity. For example, a p-Chloro substitution in the aromatic ring at position 5 of the 1,3,4-thiadiazole ring was found to reduce or eliminate anti-inflammatory activity. ijcmas.com

While the anti-inflammatory properties are well-documented, the analgesic effects can be variable. One study on 2,5-disubstituted-1,3,4-thiadiazoles found that none of the sixteen tested compounds showed any analgesic activity in the hot wire analgesiometer test, despite some having potent anti-inflammatory effects. ijcmas.com However, other research on different series of 1,3,4-thiadiazoles reported good antalgic action in the acetic acid writhing test. nih.gov This suggests that the analgesic and anti-inflammatory activities may arise from different structural requirements within the broader class of thiadiazole derivatives.

Neurological Applications

Anticonvulsant Activity

The thiadiazole scaffold is a versatile structure that has been explored for its potential in treating neurological disorders, including epilepsy. core.ac.uknih.gov Various derivatives, particularly those of 1,3,4-thiadiazole, have been synthesized and evaluated for anticonvulsant properties. mdpi.comarjonline.org These compounds are of interest as researchers continue to seek new antiepileptic agents with higher selectivity and lower toxicity. core.ac.uknih.gov The thiadiazole moiety can act as a constrained pharmacophore and a hydrogen binding domain, which are beneficial for interacting with biological targets in the central nervous system. core.ac.uknih.gov Studies on fused heterocyclic systems, such as 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, have identified several compounds with potent anticonvulsant activity in the maximal electroshock (MES) seizure test, with efficacy comparable to standard drugs like phenytoin (B1677684) and carbamazepine. ptfarm.pl

Anti-Alzheimer's Activity

Thiadiazole derivatives have emerged as promising candidates in the development of treatments for Alzheimer's disease (AD). bohrium.com Their therapeutic potential stems from their ability to target multiple factors involved in the disease's pathology. bohrium.comnih.gov A primary strategy in AD treatment is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Several studies have reported on thiadiazole derivatives that act as potent inhibitors of both AChE and BChE. researchgate.net For example, a series of indole-based 1,3,4-thiadiazole derivatives showed IC50 values against AChE ranging from 0.17 to 33.10 µM. researchgate.net In another study, coumarin-thiadiazole hybrids were synthesized, with the most active compound, 9b , displaying an IC50 value of 0.75 µM against AChE. niscpr.res.in Molecular docking studies suggest these hybrid molecules can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the AChE enzyme. niscpr.res.in

Beyond cholinesterase inhibition, thiadiazole derivatives are also being investigated as β-secretase (BACE-1) inhibitors, which would reduce the production of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov The ability of the thiadiazole scaffold to be incorporated into multi-target-directed ligands makes it a valuable structure in the design of new anti-Alzheimer's agents. bohrium.comtandfonline.com

| Derivative Class | Target | Activity (IC₅₀) | Reference(s) |

| Indole-based 1,3,4-thiadiazoles | AChE | 0.17 - 33.10 µM | researchgate.net |

| Indole-based 1,3,4-thiadiazoles | BChE | 0.30 - 37.60 µM | researchgate.net |

| Coumarin-thiadiazole hybrids | AChE | 0.75 - 5.95 µM | niscpr.res.in |

| Benzothiazole-thiadiazole hybrids | AChE/BChE | Potent inhibition observed | tandfonline.com |

Other Pharmacological Activities (e.g., Diuretic, Antitubercular, Antiamoebic, Antileishmanial)

The 1,2,3-thiadiazole core and its isomers are present in molecules exhibiting a wide array of other pharmacological activities. mdpi.com

Diuretic Activity Substituted 1,3,4-thiadiazoles have been investigated for their diuretic properties, which involve increasing the excretion of water and electrolytes. nih.govnih.gov Studies show that substitutions at the 2nd and 5th positions of the 1,3,4-thiadiazole ring are key to this activity. nih.gov In one study, 5-methyl-substituted derivatives of 1,3,4-thiadiazole demonstrated a significant increase in urine volume and electrolyte excretion compared to 5-amino-substituted derivatives. nih.gov The most active compound, with a para-nitro-substituted benzene ring, showed a diuretic activity index of 0.82. researcher.liferesearchgate.net The mechanism for some of these derivatives is linked to the inhibition of carbonic anhydrase. biopolymers.org.ua

Antitubercular Activity Thiadiazole derivatives have shown significant potential as antitubercular agents against Mycobacterium tuberculosis. mdpi.comcbijournal.com A series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives displayed potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.07 to 0.32 µM against the H37Rv strain, comparable to the frontline drug isoniazid. mdpi.com Specifically, a 4-hydroxy-3-methoxyphenyl substituted derivative demonstrated the highest activity (MIC = 0.0730 µM) with high selectivity and low cytotoxicity against normal human cells. mdpi.com Other studies on novel Schiff bases of 1,3,4-thiadiazole also reported promising activity, with one compound showing 80% inhibition of M. tuberculosis. jrespharm.com

Antiamoebic Activity Research has demonstrated the efficacy of 1,2,3-thiadiazole derivatives against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. mdpi.com In a study comparing various synthesized compounds, quinoline-based hydrazones were found to be more active than their cyclized 1,2,3-thiadiazole products. nih.govjmi.ac.in However, certain 1,2,3-thiadiazole scaffolds, such as a 4-bromo phenyl-1,2,3-thiadiazole and a furan-based 1,2,3-thiadiazole, exhibited potent antiamoebic activity with IC50 values of 0.24 µM and 0.23 µM, respectively, which was significantly more potent than the standard drug metronidazole (B1676534) (IC50 = 1.80 µM). mdpi.com

Agrochemical Applications

The 1,2,3-thiadiazole moiety is a recognized pharmacophore in the development of new agrochemicals. rhhz.net Its derivatives have demonstrated efficacy as herbicides, insecticides, fungicides, and plant activators, highlighting their potential to contribute to sustainable agriculture and food security.

Derivatives of 1,2,3-thiadiazole have shown significant potential as herbicides. Research has focused on synthesizing novel compounds and evaluating their efficacy against various weed species. Compounds containing the 1,2,3-thiadiazole ring have been reported to possess herbicidal properties. jlu.edu.cngoogle.com

One study detailed the synthesis of a series of novel 2-cyanoacrylates containing a 1,2,3-thiadiazole ring. arkat-usa.org Several of these compounds exhibited good herbicidal activities. Specifically, (Z)-methoxyethyl- and (Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (compounds 9h and 9g respectively) demonstrated 100% herbicidal activity against rape and amaranth (B1665344) pigweed at a concentration of 1.5 kg/ha . arkat-usa.orgresearchgate.net

Another research effort involved the synthesis of O,O-diethyl N-{4-methyl- Current time information in Bangalore, IN.acs.orgccspublishing.org.cnthiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates. tandfonline.com Preliminary bioassays indicated that some of these compounds possessed moderate to good herbicidal activities against the dicotyledonous plant Brassica campestris L. at a concentration of 100 mg/L. tandfonline.com

Herbicidal Activity of 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Target Weed(s) | Efficacy | Reference |

|---|---|---|---|

| (Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9g) | Rape, Amaranth Pigweed | 100% activity at 1.5 kg/ha | arkat-usa.orgresearchgate.net |

| (Z)-methoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9h) | Rape, Amaranth Pigweed | 100% activity at 1.5 kg/ha | arkat-usa.orgresearchgate.net |

| O,O-diethyl N-{4-methyl- Current time information in Bangalore, IN.acs.orgccspublishing.org.cnthiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates | Brassica campestris L. | Moderate to good activity at 100 mg/L | tandfonline.com |

The 1,2,3-thiadiazole scaffold has been successfully incorporated into molecules with significant insecticidal properties. These derivatives often act as nonsteroidal ecdysone (B1671078) agonists, which are environmentally benign pest regulators. nih.govacs.org